4-[(Methylsulfanyl)methyl]cyclohexan-1-amine
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Overview
Description
4-[(Methylsulfanyl)methyl]cyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a methylsulfanyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine typically involves the reaction of cyclohexanone with methylthiomethyl chloride in the presence of a base to form 4-[(Methylsulfanyl)methyl]cyclohexan-1-one. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Methylsulfanyl)methyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like LiAlH4.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Alkyl halides, base
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amine
Substitution: N-alkylated derivatives
Scientific Research Applications
4-[(Methylsulfanyl)methyl]cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
4-[(Methylsulfanyl)methyl]cyclohexan-1-one: An intermediate in the synthesis of the amine compound.
4-Methylcyclohexanamine: A structurally similar compound with a methyl group instead of a methylsulfanyl group.
Uniqueness
4-[(Methylsulfanyl)methyl]cyclohexan-1-amine is unique due to the presence of both a methylsulfanyl group and an amine group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H17NS |
---|---|
Molecular Weight |
159.29 g/mol |
IUPAC Name |
4-(methylsulfanylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C8H17NS/c1-10-6-7-2-4-8(9)5-3-7/h7-8H,2-6,9H2,1H3 |
InChI Key |
DTQPLYIZDFXBGM-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1CCC(CC1)N |
Origin of Product |
United States |
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